JNJ-28871063 hydrochloride is a potent and highly selective pan-ErbB kinase inhibitor. [] This novel aminopyrimidine oxime belongs to a structural class distinct from traditional quinazolines. [] Its primary role in scientific research is to investigate the therapeutic potential of ErbB kinase inhibition, particularly in cancer models.
JNJ 28871063 hydrochloride is classified as a pan-ErbB kinase inhibitor. It is derived from a series of synthetic compounds designed to inhibit the signaling pathways associated with the ErbB receptor family, which are implicated in numerous cancers. The compound is identified by its CAS number 944342-90-9 and has been extensively studied for its pharmacological properties in cancer research .
The synthesis of JNJ 28871063 hydrochloride involves a multi-step organic synthesis process. While specific proprietary methods may not be publicly disclosed, general synthetic strategies for similar compounds typically include:
Key parameters in synthesis may include reaction temperature, solvent choice, and purification techniques such as chromatography to isolate the desired compound .
The molecular formula for JNJ 28871063 hydrochloride is . Its structure features:
The three-dimensional conformation allows for optimal interactions with the ATP-binding site of the ErbB kinases, which is critical for its inhibitory action .
JNJ 28871063 hydrochloride primarily participates in reactions that involve:
Understanding these reactions is crucial for optimizing dosing regimens and enhancing therapeutic efficacy .
The mechanism of action of JNJ 28871063 hydrochloride involves:
This mechanism underscores its potential utility in treating cancers driven by aberrant ErbB signaling .
The physical and chemical properties of JNJ 28871063 hydrochloride include:
These properties are essential for formulation development and determining appropriate delivery methods .
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 466-43-3